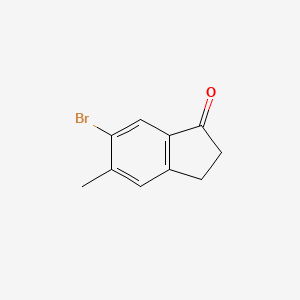
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H9BrO . It is used in research and is considered an organic building block .
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one consists of a bromine atom attached to the 6th carbon of the indenone ring, and a methyl group attached to the 5th carbon . The molecular weight of this compound is 225.08 .Physical And Chemical Properties Analysis
6-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It should be stored in a dry environment . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Photochromic Properties
The compound 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one and its derivatives have been a subject of research due to their intriguing photochromic properties. Yong Chen et al. (2010) synthesized compounds like 6-bromo-5-methyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-dione and investigated their photochromic and photomagnetic properties. The research indicated that substituting hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines significantly altered the compound's properties (Chen et al., 2010).
Molecular Structures and Reactions
Crystal Structures and Reactions
In the realm of crystallography and synthetic chemistry, compounds structurally similar to 6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one have been analyzed for their molecular structure and reactivity. Mustapha Tiouabi et al. (2020) studied the crystal structures and Hirshfeld surface analyses of closely related compounds, shedding light on the detailed molecular orientation and interactions within the crystal lattice (Tiouabi et al., 2020). Additionally, Andreas Westerlund et al. (2001) explored 1-bromo-3-buten-2-one as a building block in organic synthesis, showing the versatility of brominated compounds in forming new chemical structures (Westerlund et al., 2001).
Biological and Chemical Applications
Antibacterial and Antioxidant Properties
Research has also been directed towards understanding the biological activity of brominated compounds. N. Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating significant antibacterial properties against several strains of bacteria (Xu et al., 2003). Xiao-Juan Duan et al. (2007) characterized new highly brominated mono- and bis-phenols from the marine red alga Symphyocladia latiuscula, showing remarkable radical-scavenging activity, indicative of potential antioxidant properties (Duan et al., 2007).
Safety and Hazards
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust or fumes, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
6-bromo-5-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRYMCLHQDWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-2,3-dihydro-1H-inden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
![5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2556531.png)
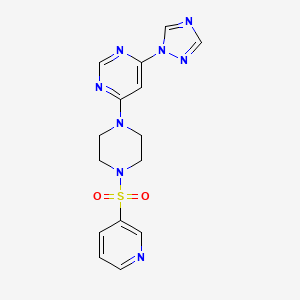
![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
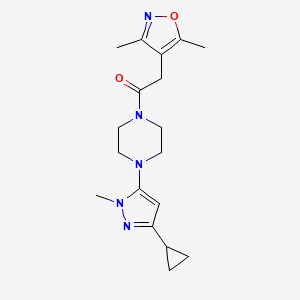
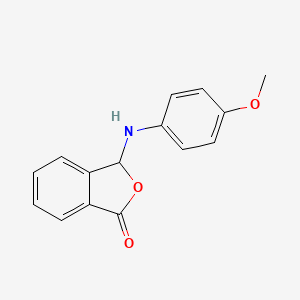
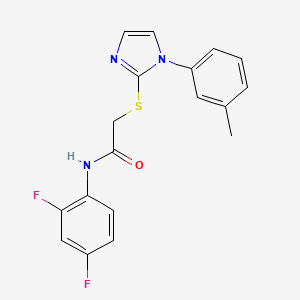

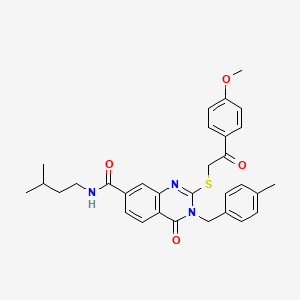
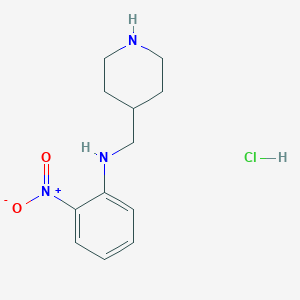
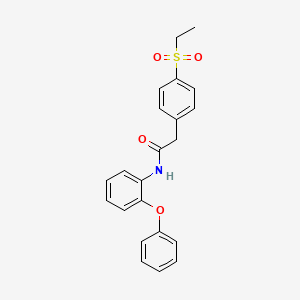
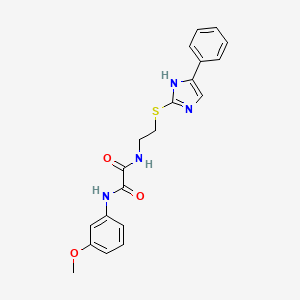

![N-(benzo[b]thiophen-5-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2556553.png)